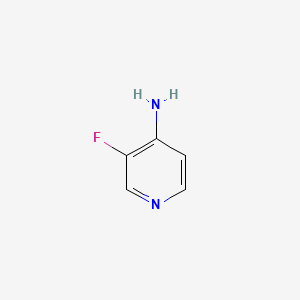

4-Amino-3-fluoropyridine

Übersicht

Beschreibung

4-Amino-3-fluoropyridine is an organic compound with the molecular formula C5H5FN2. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by a fluorine atom and an amino group, respectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluoropyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative. One common method is the reaction of 4-chloro-3-fluoropyridine with ammonia or an amine under suitable conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to achieve higher yields and purity. The process involves the use of large reactors and precise control of temperature and pressure to ensure consistent product quality. The final product is typically purified through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-3-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halogens, alkyl halides, and acyl halides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

4-Amino-3-fluoropyridine is a derivative of 4-aminopyridine, which is clinically approved for treating multiple sclerosis. The fluorinated version is being investigated as a radioligand for positron emission tomography (PET) imaging of demyelination and remyelination processes in the central nervous system. This application is crucial for understanding neurodegenerative diseases and assessing the efficacy of new treatments .

Radiopharmaceutical Development

Synthesis of Fluorinated Derivatives

The synthesis of 3-[^18F]fluoro-4-aminopyridine has been explored for its potential use as a PET radioligand. The Yamada-Curtius rearrangement has been successfully utilized to improve the synthesis process, yielding moderate radiochemical outputs with high specific activity (37 to 148 GBq/µmol) . This method shows promise for clinical applications due to its efficiency and reproducibility.

Table 1: Comparison of Synthesis Methods for 3-[^18F]fluoro-4-aminopyridine

| Method | Radiochemical Yield (%) | Specific Activity (GBq/µmol) | Time (minutes) |

|---|---|---|---|

| Yamada-Curtius rearrangement | 5 to 15 | 37 to 148 | 90 |

| Previous methods | ~2.5 | 0.37 to 3.7 | Variable |

Antitumor Activity

Potential in Cancer Treatment

Research indicates that compounds derived from aminopyridines, including fluorinated variants, exhibit enhanced antitumor activities compared to their parent molecules. The introduction of a fluorinated moiety can enhance binding interactions with target proteins, potentially leading to improved therapeutic efficacy .

Chemical Properties and Safety

Chemical Characteristics

this compound has a molecular formula of CHFN and is classified under various identifiers including CAS number 2247-88-3 and CID 817122 . It is essential to consider its safety profile, as it is classified as harmful if swallowed and can cause skin irritation .

Wirkmechanismus

The mechanism of action of 4-Amino-3-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The amino group can form hydrogen bonds with the target, further stabilizing the interaction .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-3-fluoropyridine

- 3-Amino-5-bromo-2-fluoropyridine

- 2-Amino-5-fluoropyridine

Comparison: 4-Amino-3-fluoropyridine is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyridines. For instance, the presence of the amino group at the 4-position can enhance its nucleophilicity, making it more reactive in substitution reactions .

Biologische Aktivität

4-Amino-3-fluoropyridine (4-AF) is a pyridine derivative notable for its potential biological activities, particularly as a modulator of potassium channels. This compound, with the molecular formula CHFN and a molecular weight of 112.11 g/mol, has garnered attention for its role in drug synthesis and therapeutic applications. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

4-AF is characterized by the presence of an amino group at the 4-position and a fluorine atom at the 3-position of the pyridine ring. It appears as a light yellow solid and is soluble in various organic solvents. The functional groups present in 4-AF contribute to its reactivity and biological properties, making it a versatile building block in medicinal chemistry.

Potassium Channel Modulation

Research indicates that 4-AF exhibits significant activity related to potassium channel modulation. Similar to its parent compound, 4-aminopyridine, which is clinically approved for treating multiple sclerosis, 4-AF may enhance neurotransmitter release by blocking potassium channels in the central nervous system. This property suggests potential applications in treating various neurological disorders, including:

- Multiple Sclerosis : Enhancing motor function by improving neurotransmission.

- Myasthenia Gravis : Potentially improving muscle strength by modulating synaptic transmission.

The ability of 4-AF to affect ion channels positions it as a candidate for further investigation into its therapeutic applications.

Antitumor Activity

Preliminary studies have indicated that derivatives of 4-AF may possess antitumor properties. For instance, modifications of similar fluorinated pyridine compounds have shown enhanced antitumor activity compared to their parent molecules. This suggests that further exploration into the structure-activity relationship (SAR) of 4-AF derivatives could yield promising anticancer agents.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-AF. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing fluorinated precursors to introduce the amino group.

- Reductive Amination : A method allowing for the introduction of amine functionalities onto pyridine derivatives.

These methods not only facilitate the synthesis of 4-AF but also allow for the generation of various derivatives with potentially enhanced biological activities.

Study on Potassium Channel Inhibition

A study focusing on the interaction between 4-AF and potassium channels demonstrated that this compound could inhibit channel activity effectively, leading to increased neurotransmitter release in neuronal models. This aligns with findings from analogous compounds that have been used clinically to manage neurological conditions.

Antitumor Activity Evaluation

In vitro studies evaluating the cytotoxic effects of 4-AF derivatives on cancer cell lines revealed significant inhibitory effects compared to control groups. The results indicated that certain modifications could enhance cytotoxicity, warranting further investigation into their mechanisms of action and potential clinical applications .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIKBUVVVGSMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355751 | |

| Record name | 4-Amino-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247-88-3 | |

| Record name | 4-Amino-3-fluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002247883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3-FLUOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y744OES4EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary metabolic pathways of [18F]3-fluoro-4-aminopyridine in humans, and how do they impact its efficacy as a PET tracer?

A: Research indicates that [18F]3-fluoro-4-aminopyridine undergoes rapid metabolism in humans, primarily mediated by the cytochrome P450 enzyme CYP2E1 [, ]. This metabolic process yields two main metabolites: 4-amino-5-fluoropyridin-3-ol (5-hydroxy-3F4AP) and 4-amino-3-fluoropyridine 1-oxide [, ]. The rapid degradation of [18F]3-fluoro-4-aminopyridine significantly impacts its effectiveness as a PET tracer, potentially compromising its ability to accurately image demyelination.

Q2: Could deuteration enhance the metabolic stability of [18F]3-fluoro-4-aminopyridine and improve its utility as a PET tracer?

A: While deuteration is a common strategy to increase drug stability by slowing down metabolic processes, studies have shown that it does not significantly improve the stability of [18F]3-fluoro-4-aminopyridine [, ]. Despite the deuterated analogs being metabolized by CYP2E1, the rate of metabolism remained comparable to the non-deuterated form. These findings suggest that alternative strategies may be necessary to enhance the stability and efficacy of [18F]3-fluoro-4-aminopyridine as a PET tracer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.